molecular formula C21H24N2O4 B116560 Carmoterol CAS No. 147568-66-9

Carmoterol

Cat. No. B116560
M. Wt: 368.4 g/mol
InChI Key: IHOXNOQMRZISPV-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carmoterol, also known as TA-2005 and CHF-4226, is a non-catechol experimental ultra-long-acting β adrenoreceptor agonist (ultra-LABA) that was in clinical trials before 2010. It was withdrawn from further development based on evidence that the compound does not possess a competitive profile .


Synthesis Analysis

The synthesis of Carmoterol involves stereoselective methods. The stereoselectivity in pharmacodynamics and pharmacokinetics of β2-agonists like Carmoterol is crucial. Some methods of the stereoselective synthesis for β2-agonists preparation are also presented .


Molecular Structure Analysis

Carmoterol has a molecular formula of C21H24N2O4. Its average mass is 368.426 Da and its monoisotopic mass is 368.173615 Da . The structure of Carmoterol includes two defined stereocentres .


Physical And Chemical Properties Analysis

Carmoterol has a density of 1.2±0.1 g/cm3, a boiling point of 649.2±55.0 °C at 760 mmHg, and a flash point of 346.4±31.5 °C. It has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

  • Summary of Application : Carmoterol has been indicated for the treatment of Chronic Obstructive Pulmonary Disease (COPD), asthma, and chronic bronchitis . It works as a long-acting beta-2 agonist, which helps to relax and open the airways to the lungs, making it easier to breathe.
  • Methods of Application : The common route of administration for Carmoterol is inhalation . The specific dosage and frequency would have been determined by a healthcare provider if the drug had been approved.
  • Results or Outcomes : While the drug was in trials, preliminary studies indicated the duration of its effect exceeding 24 hours after inhalation of 3 μg . Its potency in isolated guinea pig trachea was found to be greater than that of formoterol and salmeterol. It was also over 100 times more selective for bronchial muscle than myocardial tissue .

Safety And Hazards

Carmoterol is for research use only and not for human or veterinary use. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken. During combustion, Carmoterol may emit irritant fumes .

properties

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201046374
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carmoterol

CAS RN

147568-66-9
Record name Carmoterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147568-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmoterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147568669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmoterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carmoterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARMOTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9810NUL4D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
496
Citations
G Rossoni, B Manfredi, R Razzetti, M Civelli… - Pulmonary pharmacology …, 2007 - Elsevier
This study evaluated the bronchodilating activity of the β 2 -agonist carmoterol and the muscarinic M 3 -antagonist tiotropium, given intratracheally alone or in combination in …
Number of citations: 36 www.sciencedirect.com
G Poli, A Devolder, W De Backer, D Acerbi… - B31. ASTHMA …, 2009 - atsjournals.org
The pharmacokinetic (PK) and pharmacodynamic (PD) interaction between budesonide (BUD), a well established inhaled corticosteroid and carmoterol (CA) a new long acting beta 2 …
Number of citations: 3 www.atsjournals.org
PF Carmoterol - Inpharma, 2006 - Springer
Once-daily therapy with the investigational long-acting and selective β2-adrenoceptor agonist carmoterol is as effective as twice-daily therapy with formoterol [Foradil Aerolizer] in adult …
Number of citations: 0 link.springer.com
I Kottakis, A Nandeuil, H Raptis, A Savu, SE Linberg… - Eur Respir J, 2006
Number of citations: 24
A Nandeuil, I Kottakis, H Raptis, H Roslan, Y Ivanov… - Eur Respir J, 2006
Number of citations: 20
ED Bateman, BJ Make, MA Nandeuil - Proc Am Thorac Soc, 2008
Number of citations: 16
S Haeussermann, A Acerbi, P Brand, G Poli, T Meyer - Eur Respir J, 2006
Number of citations: 15
BJ Make, F Kanniess, ED Bateman, SE Linberg - Am J Respir Crit Care Med, 2008
Number of citations: 16
F Kanniess, BJ Make, S Petruzzelli - Am J Respir Crit Care Med, 2008
Number of citations: 12
TH Rossing, BJ Make, ER Heyman - Proc Am Thorac Soc, 2008
Number of citations: 12

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